

Spectroscopic Analysis of Malic Acid 4-Methyl Ester: A Technical Guide

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Compound of Interest		
Compound Name:	Malic acid 4-Me ester	
Cat. No.:	B1643484	Get Quote

Introduction

Malic acid 4-methyl ester (CAS No. 66178-02-7), a derivative of the naturally occurring dicarboxylic acid malic acid, is a compound of interest in various chemical and pharmaceutical research areas. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the expected spectroscopic data for malic acid 4-methyl ester and details the experimental protocols for their acquisition. While publicly available experimental spectra for this specific compound are limited, this guide offers predicted values based on the analysis of related compounds and established spectroscopic principles, alongside standardized methodologies for obtaining empirical data.

Chemical Properties



Property	Value	Source
CAS Number	66178-02-7	[1][2]
Molecular Formula	C5H8O5	[1][2]
Molecular Weight	148.11 g/mol	[1][2]
Physical Description	Crystalline solid	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Predicted Spectroscopic Data

Due to the scarcity of published experimental spectra for malic acid 4-methyl ester, the following tables present predicted data based on the analysis of its parent compound, malic acid, and related esters. These predictions serve as a benchmark for researchers acquiring and interpreting new experimental data.

¹H NMR (Proton NMR) Spectroscopy

Predicted Chemical Shifts (δ) in CDCl₃



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
На	~4.5	dd	J(Ha, Hb) ≈ 7, J(Ha, Hc) ≈ 4
Hb	~2.8	dd	J(Hb, Ha) ≈ 7, J(Hb, Hc) ≈ -16
Нс	~2.7	dd	J(Hc, Ha) ≈ 4, J(Hc, Hb) ≈ -16
-OCH ₃	~3.7	s	-
-OH	Variable	br s	-
-COOH	Variable	br s	-

¹³C NMR (Carbon NMR) Spectroscopy

Predicted Chemical Shifts (δ) in CDCl₃

Carbon	Predicted Chemical Shift (ppm)
C1 (COOH)	~175
C2 (CH-OH)	~68
C3 (CH ₂)	~40
C4 (COOCH ₃)	~172
C5 (-OCH ₃)	~52

IR (Infrared) Spectroscopy

Predicted Absorption Bands



Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H stretch (alcohol)	3500-3200	Broad, Strong
O-H stretch (carboxylic acid)	3300-2500	Very Broad, Strong
C-H stretch	3000-2850	Medium
C=O stretch (ester)	~1740	Strong
C=O stretch (carboxylic acid)	~1710	Strong
C-O stretch	1300-1000	Strong

MS (Mass Spectrometry)

Predicted m/z values for major fragments (Electron Ionization)

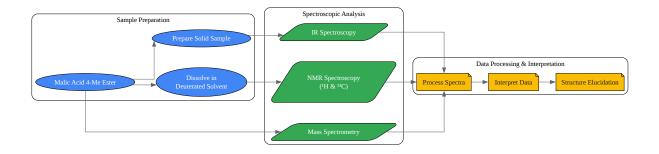
m/z	Proposed Fragment
148	[M] ⁺ (Molecular Ion)
131	[M - OH]+
117	[M - OCH ₃]+
103	[M - COOH]+
89	[M - COOCH₃]+
59	[COOCH ₃] ⁺

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectroscopic data for malic acid 4-methyl ester.

Workflow for Spectroscopic Analysis





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Caption: Workflow for the spectroscopic analysis of malic acid 4-methyl ester.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of malic acid 4-methyl ester.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.



- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field strength NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
 - Spectral Width: 0-12 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 or more, as ¹³C has low natural abundance.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal.



- Integrate the signals in the ¹H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the crystalline malic acid 4-methyl ester directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm⁻¹.
 - ∘ Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Acquisition and Analysis:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).



- Record the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

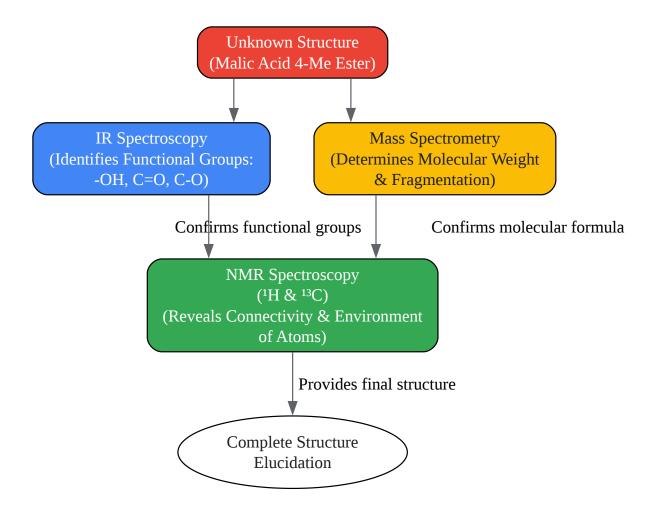
Methodology:

- Sample Introduction:
 - For a volatile compound like malic acid 4-methyl ester, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.
- Ionization Method (Electron Ionization EI):
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.[4]
- Instrument Parameters:
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
 - Ionization Mode: Electron Ionization (EI).
 - Mass Range: m/z 40-400.
 - Source Temperature: 150-250 °C.
- Data Analysis:
 - Identify the molecular ion peak ([M]+), which corresponds to the molecular weight of the compound.



 Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation can provide valuable information about the connectivity of different parts of the molecule.

Logical Relationship of Spectroscopic Techniques



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Caption: Logical flow for structure elucidation using combined spectroscopic methods.

This guide provides a foundational framework for the spectroscopic analysis of malic acid 4-methyl ester. By following the detailed experimental protocols and utilizing the predicted data as a reference, researchers and drug development professionals can confidently acquire and interpret the necessary spectroscopic information for the complete characterization of this compound.



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